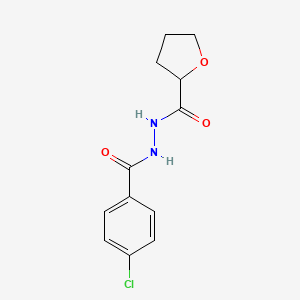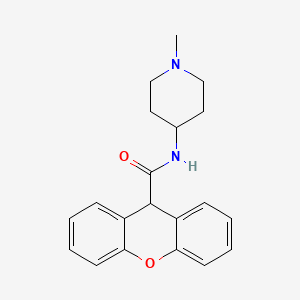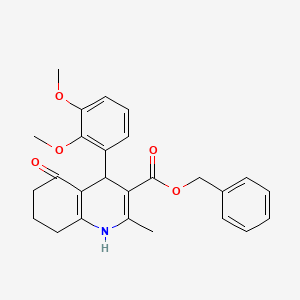
N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide, also known as CBTFC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBTFC belongs to the class of hydrazide derivatives and has a molecular formula of C12H13ClN2O3.
作用機序
The mechanism of action of N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide is still not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways, including the NF-κB pathway, which plays a critical role in inflammation and cancer development. This compound has also been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell wall components, leading to bacterial cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokines, and the reduction of bacterial growth. In addition, this compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the significant advantages of N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide is its ease of synthesis, making it readily available for scientific research purposes. Additionally, this compound has shown potent activity against various strains of bacteria and cancer cells, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide research, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound and to assess its safety and efficacy in vivo.
Conclusion
In conclusion, this compound is a promising synthetic compound that has shown significant potential in various scientific research applications, including its potential use as an antitumor agent, anti-inflammatory agent, and antibacterial agent. While much research is still needed to fully understand the mechanism of action and potential therapeutic applications of this compound, its ease of synthesis and low toxicity make it a promising candidate for further development as a therapeutic agent.
合成法
N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide can be synthesized through a multistep reaction process involving the condensation of 4-chlorobenzoyl chloride and tetrahydro-2-furan carbohydrazide in the presence of a base catalyst. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
科学的研究の応用
N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide has shown promising results in various scientific research applications, including its potential use as an antitumor agent, anti-inflammatory agent, and antibacterial agent. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. Additionally, this compound has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory mediators. Moreover, this compound has demonstrated potent antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
N'-(4-chlorobenzoyl)oxolane-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-9-5-3-8(4-6-9)11(16)14-15-12(17)10-2-1-7-18-10/h3-6,10H,1-2,7H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVFXWRRFLGDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1,2,2,4-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B4969665.png)

![N-(4-methylbenzyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4969685.png)
![2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4969698.png)
![(3,4-dimethoxyphenyl)[(4-isopropenyl-1-cyclohexen-1-yl)methyl]amine](/img/structure/B4969710.png)
![6-(4-bromophenyl)-5-(4-ethoxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4969723.png)
![2-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B4969728.png)
![2-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4969731.png)
![methyl 4-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}benzoate](/img/structure/B4969740.png)


![2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)-1,3-benzothiazole](/img/structure/B4969764.png)
